
Ethyl 3-(Chloromethyl)benzoate
Overview
Description
Ethyl 3-(Chloromethyl)benzoate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoic acid, where the ethyl ester is substituted with a chloromethyl group at the meta position. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(Chloromethyl)benzoate can be synthesized through several methods. One common method involves the chloromethylation of ethyl benzoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COOCH}_2\text{CH}_3 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{C}_6\text{H}_4(\text{CH}_2\text{Cl})\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form corresponding substituted products.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(Chloromethyl)benzoic acid and ethanol.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Substituted benzoates (e.g., 3-(Azidomethyl)benzoate)
- 3-(Chloromethyl)benzoic acid
- Ethyl benzoate
Scientific Research Applications
Applications in Organic Synthesis
Pharmaceuticals:
Ethyl 3-(chloromethyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of:
- Antibiotics : Used in synthesizing compounds with antibacterial properties.
- Anti-inflammatory Drugs : Acts as a precursor for drugs targeting inflammatory pathways.
Agrochemicals:
In agriculture, this compound is employed in the synthesis of pesticides and herbicides. Its chloromethyl group enhances reactivity, allowing for the development of effective agrochemical agents that target specific pests while minimizing environmental impact .
Case Study 1: Synthesis of Antibacterial Agents
A research study demonstrated the use of this compound in synthesizing novel antibacterial agents. The compound was reacted with various amines to produce a series of derivatives that exhibited significant activity against Gram-positive bacteria. The results indicated that modifications to the chloromethyl group influenced antibacterial efficacy .
Case Study 2: Development of Pesticides
Another study focused on the application of this compound in creating new pesticide formulations. Researchers synthesized several derivatives and evaluated their effectiveness against common agricultural pests. The findings revealed that certain derivatives showed enhanced toxicity compared to existing pesticides, suggesting potential for commercial development .
Mechanism of Action
The mechanism of action of Ethyl 3-(Chloromethyl)benzoate largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The ester group can be hydrolyzed by nucleophilic attack on the carbonyl carbon, leading to the formation of carboxylic acid and alcohol.
Comparison with Similar Compounds
Ethyl benzoate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Methyl 3-(Chloromethyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.
3-(Chloromethyl)benzoic acid: The free acid form, which is more acidic and less lipophilic compared to the ester.
Uniqueness: this compound is unique due to its combination of an ester and a chloromethyl group, providing dual functionality for various chemical transformations. This makes it a versatile intermediate in organic synthesis.
Biological Activity
Ethyl 3-(Chloromethyl)benzoate (C10H11ClO2), a compound with notable chemical properties, has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in different biological contexts, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety with a chloromethyl group at the meta position. Its structure can be represented as follows:
This compound is synthesized through reactions involving benzoic acid derivatives and chloromethylation processes, which can influence its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its effectiveness against various bacterial strains, including multidrug-resistant organisms. For instance, a study indicated that compounds with similar structures exhibit potent antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae . Although specific data on this compound was limited, related compounds demonstrated minimal inhibitory concentrations (MICs) in the low microgram range.
Antitubercular Activity
The compound's structural analogs have been investigated for their antitubercular properties. A study focused on the optimization of benzofuran derivatives for tuberculosis treatment noted that structural modifications could enhance potency against Mycobacterium tuberculosis . While this compound itself was not directly tested, its structural relatives suggest a potential pathway for further exploration in tuberculosis therapies.
The biological mechanisms underlying the activity of this compound remain partially elucidated. However, compounds with similar functionalities often interact with bacterial topoisomerases and other critical enzymes involved in DNA replication and repair processes. This inhibition can lead to cell death or growth arrest in susceptible bacterial strains .
Study on Structural Analogues
A comparative study analyzed various chloromethyl benzoate derivatives for their biological activities. The findings indicated that modifications to the chloromethyl group significantly influenced antibacterial efficacy and cytotoxicity profiles . The study provided a basis for understanding how structural variations can impact biological outcomes.
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Compound A | <0.03125 | S. aureus |
Compound B | 1-4 | K. pneumoniae |
This compound | TBD | TBD |
Safety and Toxicity Insights
Safety assessments of this compound revealed potential hazards associated with chlorinated compounds. Reports indicate that while some derivatives exhibit low toxicity in vitro, further studies are necessary to evaluate long-term effects and safety profiles in vivo .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The benzene ring undergoes bromination at the para position relative to the chloromethyl group. This reaction is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in halogenated solvents under reflux conditions.
Reaction Component | Details |
---|---|
Reactants | Ethyl 3-(chloromethyl)benzoate, Br₂/NBS |
Solvent | CCl₄ or CHCl₃ |
Conditions | Reflux (60–80°C) for 4–8 hours |
Product | Ethyl 4-bromo-3-(chloromethyl)benzoate |
Yield Range | 85–92% (depending on stoichiometry and catalyst) |
This regioselectivity is attributed to the electron-withdrawing effect of the ester group, which directs electrophiles to the meta and para positions.
Nucleophilic Substitution at Chloromethyl Group
The chloromethyl (-CH₂Cl) moiety participates in SN₂ reactions with various nucleophiles. Notable examples include:
Hydrolysis
Reaction with aqueous NaOH produces ethyl 3-(hydroxymethyl)benzoate:
Parameter | Value |
---|---|
Reaction Time | 2–4 hours at 80°C |
Base | 2M NaOH |
Solvent | Ethanol/water (1:1) |
Conversion Rate | >95% (HPLC analysis) |
Aminolysis
Primary amines (e.g., methylamine) yield ethyl 3-(aminomethyl)benzoate derivatives:
Condition | Specification |
---|---|
Molar Ratio | 1:1.2 (substrate:amine) |
Catalyst | Triethylamine |
Solvent | DMF at 60°C |
Isolation Method | Precipitation with ice-water |
Comparative Reactivity in Halogenation
A patent study compared halogenation efficiency using different catalysts :
Catalyst | Temp. (°C) | Time (h) | Yield (%) | Byproduct (%) |
---|---|---|---|---|
FeCl₃ | 20–25 | 10 | 90.2 | 3.1 |
AlCl₃ | 55–60 | 20 | 87.7 | 8.2 |
CuCl₂ | 40–45 | 5 | 89.1 | 6.6 |
MnCl₂ | 40–50 | 12 | 95.6 | 0.5 |
These results highlight MnCl₂ as the most effective catalyst for minimizing byproducts during functionalization reactions.
Stability Under Hydrolytic Conditions
The ester group remains stable under mild acidic conditions (pH 4–6) but hydrolyzes in strong bases:
Condition | Outcome |
---|---|
1M H₂SO₄, 25°C, 24h | <5% hydrolysis |
2M NaOH, 80°C, 6h | Complete conversion to 3-(chloromethyl)benzoic acid |
This stability profile enables selective modifications of the chloromethyl group without affecting the ester .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 3-(Chloromethyl)benzoate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification reactions. A validated route involves reacting a halogenated benzoate precursor with chloromethylating agents (e.g., chloromethyl chloride) in polar aprotic solvents like tetrahydrofuran (THF) at 60–80°C for 12–18 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields ~35% pure product. Key variables affecting yield include stoichiometric ratios, reaction time, and solvent polarity .
Synthetic Route | Reagents/Conditions | Yield |
---|---|---|
Nucleophilic Substitution | Chloromethyl chloride, THF, 60–80°C | ~35% |
Microwave-Assisted | Reduced time (4–6 hrs), same reagents | ~40% (preliminary data) |
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with aromatic protons appearing at δ 7.4–8.1 ppm and the chloromethyl group at δ 4.5–4.7 ppm. Mass spectrometry (MS) provides molecular ion peaks at m/z 198.6 (M+), while IR spectroscopy identifies ester carbonyl stretches at ~1720 cm⁻¹ . High-Performance Liquid Chromatography (HPLC) with C18 columns (acetonitrile/water mobile phase) ensures >95% purity .
Q. How does the chloromethyl group influence the compound's reactivity in substitution reactions?
- Methodological Answer : The chloromethyl (–CH₂Cl) group acts as a reactive electrophilic site, enabling nucleophilic substitutions (e.g., with amines or thiols). Reaction rates depend on solvent polarity (DMF > THF > toluene) and nucleophile strength. For example, primary amines react at 25°C within 2 hours, while weaker nucleophiles (e.g., alcohols) require catalysis (e.g., KI) and elevated temperatures (50°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?
- Methodological Answer : Regioselectivity in nitration or halogenation can vary due to steric/electronic effects. Computational modeling (DFT calculations) predicts preferential substitution at the para position (relative to –CH₂Cl) due to electron-withdrawing effects. Experimental validation involves competitive reactions monitored by LC-MS, with kinetic data showing 70% para-selectivity in nitration (HNO₃/H₂SO₄, 0°C) .
Q. How can computational tools predict this compound's interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations using SMILES notation (e.g.,
CCOC(=O)C1=CC=CC(=C1)CCl
) model interactions with enzymes like cytochrome P450. Studies suggest the chloromethyl group forms hydrophobic interactions with active-site residues, while the ester moiety participates in hydrogen bonding. Validation via in vitro assays (IC₅₀ measurements) correlates computational binding energies with inhibitory activity .
Q. What are the mechanistic implications of this compound in radical-mediated reactions?
- Methodological Answer : Under UV light, the C–Cl bond undergoes homolytic cleavage, generating a benzyl radical detectable by EPR spectroscopy. Radical trapping experiments (e.g., with TEMPO) confirm intermediate formation. Kinetic studies reveal a half-life of 30 minutes under 254 nm light, with applications in polymerization initiators or photodynamic therapy .
Q. Data Contradictions and Resolution
- Contradiction : Conflicting reports on hydrolysis rates (basic vs. acidic conditions).
Properties
IUPAC Name |
ethyl 3-(chloromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNVMXXFCNKXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564302 | |
Record name | Ethyl 3-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54589-54-7 | |
Record name | Benzoic acid, 3-(chloromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54589-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(chloromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(Chloromethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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